![molecular formula C11H7F6N5 B1272210 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine CAS No. 66088-50-4](/img/structure/B1272210.png)
2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine
説明
2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine is a synthetic organic compound characterized by its triazine ring structure and the presence of trifluoromethyl groups
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body, playing a crucial role in different biochemical processes .
Mode of Action
It’s worth noting that one of the key features of similar compounds is their ability to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to various downstream effects .
Result of Action
Similar compounds have been known to have significant effects at the molecular and cellular level .
生化学分析
Biochemical Properties
2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl groups enhance its binding affinity and specificity towards certain biomolecules. For instance, it has been observed to interact with hydrogen-bond networks, which are essential for stabilizing the structure of proteins and enzymes . These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, which are critical for maintaining cellular homeostasis. Additionally, it has been shown to affect gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes . These changes can have significant implications for cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to form hydrogen bonds with biomolecules, which can stabilize or destabilize their structures . This interaction can lead to enzyme inhibition or activation, depending on the nature of the binding. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various experimental conditions, making it suitable for long-term studies . Its degradation products can also have significant effects on cellular processes, which need to be carefully monitored. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can change over time, highlighting the importance of temporal analysis in understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Additionally, the compound’s toxic effects at high doses need to be carefully evaluated to ensure its safety in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with these enzymes can influence the overall metabolic activity of cells, leading to changes in metabolite levels and metabolic flux. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with various transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments, thereby affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its biochemical properties and effects on cellular function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns can influence the compound’s activity and function, highlighting the importance of subcellular analysis in understanding its biochemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)aniline and cyanuric chloride.
Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The amino groups on the triazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Catalysts: Palladium on carbon (Pd/C) is often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
科学的研究の応用
2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for use in the production of agrochemicals and specialty polymers.
類似化合物との比較
Similar Compounds
- 2-Amino-4-[3,5-dichlorophenyl]amino-1,3,5-triazine
- 2-Amino-4-[3,5-dimethylphenyl]amino-1,3,5-triazine
- 2-Amino-4-[3,5-difluorophenyl]amino-1,3,5-triazine
Uniqueness
Compared to these similar compounds, 2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine is unique due to the presence of trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-N-[3,5-bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F6N5/c12-10(13,14)5-1-6(11(15,16)17)3-7(2-5)21-9-20-4-19-8(18)22-9/h1-4H,(H3,18,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHILSKOTPAJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC2=NC=NC(=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370995 | |
| Record name | N~2~-[3,5-Bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66088-50-4 | |
| Record name | N~2~-[3,5-Bis(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)
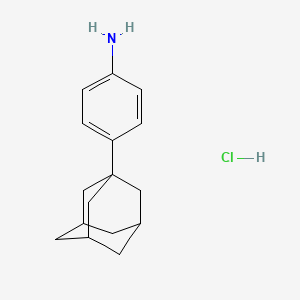

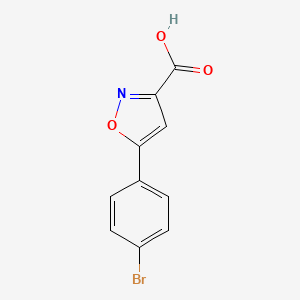
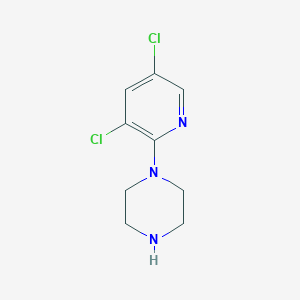
![2[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)
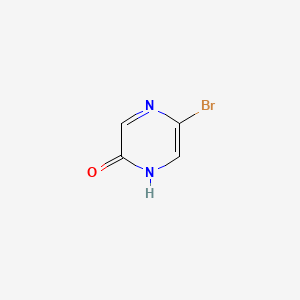
![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)
![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)
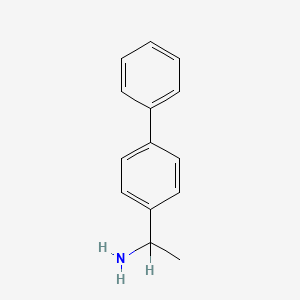
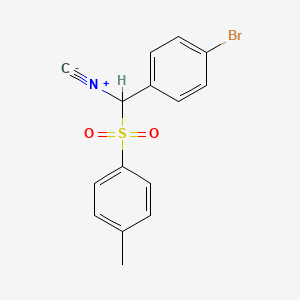
![6-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272161.png)

